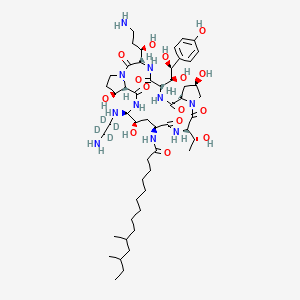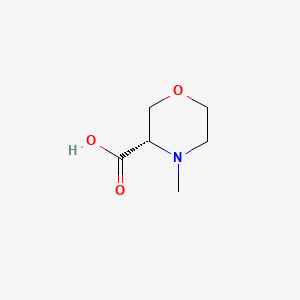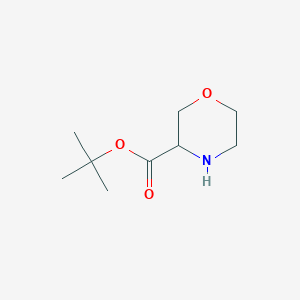
L-(-)-Malic Acid-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-(-)-Malic Acid-13C4 is a stable isotope-labeled form of malic acid, where four carbon atoms are replaced by the carbon-13 isotope. Malic acid is a naturally occurring compound found in various fruits, particularly apples. It plays a crucial role in the citric acid cycle, which is essential for cellular respiration in living organisms. The isotope-labeled version, this compound, is used extensively in scientific research to trace metabolic pathways and study biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-(-)-Malic Acid-13C4 can be synthesized through the isotope exchange reaction, where malic acid is treated with carbon-13 labeled carbon dioxide under specific conditions. Another method involves the fermentation of glucose-13C6 using specific strains of microorganisms that produce malic acid as a metabolic byproduct.
Industrial Production Methods: Industrial production of this compound typically involves the fermentation process. Microorganisms such as Aspergillus oryzae or Saccharomyces cerevisiae are cultured in a medium containing glucose-13C6. The fermentation process is optimized to maximize the yield of malic acid, which is then purified and labeled with carbon-13.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form oxaloacetic acid.
Reduction: It can be reduced to form L-(-)-lactic acid.
Substitution: The hydroxyl group in malic acid can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
- Various substituted malic acid derivatives from substitution reactions.
Oxaloacetic acid: from oxidation.
L-(-)-lactic acid: from reduction.
Wissenschaftliche Forschungsanwendungen
L-(-)-Malic Acid-13C4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways in cells and organisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Helps in studying the structure and dynamics of biological macromolecules.
Mass Spectrometry: Used as a standard in quantitative analysis of metabolic intermediates.
Biochemical Research: Helps in understanding enzyme mechanisms and metabolic flux analysis.
Medical Research: Used in studies related to metabolic disorders and cancer research.
Wirkmechanismus
L-(-)-Malic Acid-13C4 exerts its effects by participating in the citric acid cycle. It is converted to oxaloacetic acid by the enzyme malate dehydrogenase. This conversion is crucial for the production of energy in the form of adenosine triphosphate (ATP). The labeled carbon atoms allow researchers to track the movement and transformation of malic acid within metabolic pathways, providing insights into cellular processes and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
- L-Aspartic Acid-13C4
- L-Glutamic Acid-13C5
- L-Glutamine-13C5
Comparison: L-(-)-Malic Acid-13C4 is unique due to its role in the citric acid cycle and its specific labeling with carbon-13. While L-Aspartic Acid-13C4 and L-Glutamic Acid-13C5 are also used in metabolic studies, they participate in different metabolic pathways. L-Glutamine-13C5 is primarily involved in nitrogen metabolism. The uniqueness of this compound lies in its specific application in studying the citric acid cycle and energy production in cells.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for L-(-)-Malic Acid-13C4 involves the incorporation of four 13C isotopes into the malic acid molecule. This can be achieved through the use of 13C-labeled starting materials in a series of chemical reactions.", "Starting Materials": ["13C-labeled acetic acid", "13C-labeled glyoxal", "13C-labeled pyruvate", "L-malic acid", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol"], "Reaction": [ "1. Condensation of 13C-labeled acetic acid and 13C-labeled glyoxal to form 13C-labeled diethyl glyoxalate in the presence of sodium hydroxide.", "2. Reaction of 13C-labeled diethyl glyoxalate with 13C-labeled pyruvate to form 13C-labeled malic acid-13C4 in the presence of sodium hydroxide.", "3. Separation of the desired L-(-)-enantiomer of malic acid-13C4 from the racemic mixture using a chiral column chromatography.", "4. Conversion of L-(-)-malic acid-13C4 to its diethyl ester derivative using ethanol and hydrochloric acid.", "5. Hydrolysis of the diethyl ester derivative with sodium hydroxide to obtain L-(-)-malic acid-13C4." ] } | |
CAS-Nummer |
150992-96-4 |
Molekularformel |
C4H6O5 |
Molekulargewicht |
138.06 g/mol |
IUPAC-Name |
(2S)-2-hydroxy(1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1 |
InChI-Schlüssel |
BJEPYKJPYRNKOW-UVYXLFMMSA-N |
Isomerische SMILES |
[13CH2]([13C@@H]([13C](=O)O)O)[13C](=O)O |
SMILES |
C(C(C(=O)O)O)C(=O)O |
Kanonische SMILES |
C(C(C(=O)O)O)C(=O)O |
Synonyme |
(2S)-2-Hydroxybutanedioic-13C4 Acid; (-)-(S)-Malic Acid-13C4; (-)-Hydroxysuccinic Acid-13C4; (-)-L-Malic Acid-13C4; (-)-Malic Acid-13C4; (2S)-2-Hydroxybutanedioic Acid-13C4; (2S)-2-Hydroxysuccinic Acid-13C4; (2S)-Malic Acid-13C4; (S)-Malic Acid-13C4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


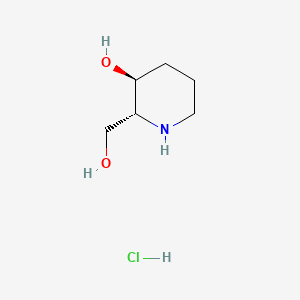
![(3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol](/img/structure/B568980.png)

![N-[2-[4-(Acetyloxy)-3-methoxyphenyl]-1-cyano-1-methylethyl]acetamide](/img/structure/B568982.png)
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)
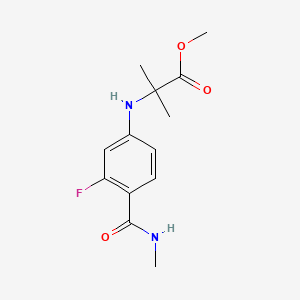
![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)
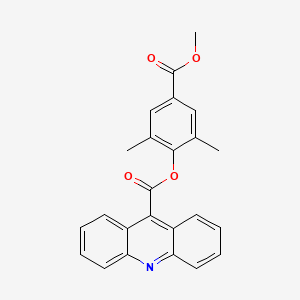
![1,3-Bis[(1-Methylethyl)aMino]-2-propanol Dihydrochloride](/img/structure/B568992.png)

